Levobunolol(1+)
Description
Historical Context of Beta-Adrenergic Antagonist Research
The journey of beta-adrenergic antagonists, commonly known as beta-blockers, began with a foundational concept from over a century ago, suggesting that catecholamines exert their effects by binding to specific receptor-like structures. wikipedia.org This idea was significantly advanced in 1948 when Raymond P. Ahlquist published his seminal work. wikipedia.orgrevespcardiol.org Ahlquist's research identified two distinct types of adrenergic receptors, which he named α- and β-adrenoceptors, based on their different responses to catecholamine drugs in various tissues. wikipedia.orgrevespcardiol.org He associated β-adrenoceptors with functions such as vasodilation and myocardial stimulation. revespcardiol.orgrevespcardiol.org
Building on Ahlquist's theory, Sir James Black pioneered the development of the first beta-blockers in the late 1950s. revespcardiol.orgrevespcardiol.org His goal was to create a drug that could block the "excitatory" effects on the heart mediated by β-adrenoceptors, thereby reducing myocardial oxygen demand, which was a novel approach for treating angina pectoris. revespcardiol.org This research led to the discovery of dichloroisoproterenol (B1670464) (DCI) in the 1950s, the first compound identified as a β-antagonist, though it had no clinical utility. wikipedia.org A subsequent modification of DCI resulted in a viable clinical candidate, pronethalol, introduced in 1962. wikipedia.org
Further research by Dr. Black's team led to the creation of propranolol (B1214883) in 1964, a non-selective beta-blocker with higher potency and fewer side effects than pronethalol. wikipedia.org Propranolol's launch marked a significant milestone in cardiovascular therapy. wikipedia.orgrevespcardiol.org The development of beta-blockers has since evolved through multiple generations, from non-selective agents to more refined compounds with features like β1-selectivity (cardioselectivity), partial agonist activity, and vasodilating properties. revespcardiol.orgnih.gov This continuous research has established beta-blockers as a critical class of drugs in medicine. nih.gov
Isomeric Significance in Pharmacological Research
The study of isomerism, particularly stereoisomerism, is crucial in pharmacology because different isomers of a drug can exhibit distinct pharmacokinetic and pharmacodynamic properties. nih.gov Stereoisomers are molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms. nih.gov For many drugs, only one isomer (the eutomer) is responsible for the desired therapeutic effect, while the other isomer (the distomer) may be less active, inactive, or contribute to undesirable effects. mdpi.com
This principle is particularly relevant for beta-adrenergic antagonists. Nearly all beta-blockers possess at least one chiral center, an asymmetric carbon atom in their side chain, resulting in two optical isomers (enantiomers). wikipedia.orgnih.gov Pharmacological studies have consistently demonstrated that the beta-blocking activity is almost exclusively attributed to the levorotatory (levo or l-) isomer, often designated as the (S)-isomer. mdpi.comnih.govbiomedgrid.com For example, (S)-propranolol is the active beta-blocker, while the dextrorotatory (d-) isomer is inactive in this regard. nih.gov Similarly, S-Timolol is a more potent beta-blocker than R-timolol. nih.gov
Levobunolol (B1674948) is a prime example of this isomeric significance. It is the pure (S)-enantiomer of bunolol (B1668053). wikipedia.org Research has shown that levobunolol is over 60 times more potent in its beta-blocking activity than its dextrorotatory isomer, d-bunolol. drugs.comhres.ca Consequently, the isolated levo isomer is used for its therapeutic effects. drugs.comhres.ca The understanding of these stereospecific interactions, where one enantiomer fits a biological receptor more effectively than the other, has driven the development of single-enantiomer drugs to provide more targeted and effective therapies. mdpi.com
Evolution of Ophthalmic Beta-Blocker Research
The application of beta-blockers in ophthalmology was a serendipitous discovery. nih.gov In the 1960s, it was observed that systemic administration of beta-blockers for conditions like hypertension also resulted in a reduction of intraocular pressure (IOP) in patients who concurrently had glaucoma. nih.goveyewiki.org This finding spurred research into topical formulations to target the eye directly, minimizing systemic exposure.
Topical beta-blockers function by blocking sympathetic nerve endings in the ciliary epithelium of the eye, which leads to a decrease in the production of aqueous humor, the fluid that maintains pressure within the eye. eyewiki.orgnih.gov Timolol (B1209231) was the first topical beta-blocker developed for this purpose and became a primary treatment for glaucoma. mdpi.com Its effectiveness prompted the development of other ophthalmic beta-blockers, including both non-selective agents like levobunolol, carteolol, and metipranolol, and cardioselective (β1-specific) agents like betaxolol (B1666914). nih.govmdpi.com
Levobunolol emerged as a potent non-selective beta-blocker for ophthalmic use. nih.gov Research demonstrated that it effectively lowers both elevated and normal IOP. drugs.com Its primary mechanism is the reduction of aqueous humor production, with little to no effect on pupil size or accommodation. drugs.compatsnap.com Studies have shown that levobunolol's efficacy in lowering IOP is comparable to that of timolol. taylorandfrancis.comnih.gov The evolution of these drugs provided crucial therapeutic options for managing glaucoma and ocular hypertension, which are major risk factors for optic nerve damage and vision loss. drugs.comnih.gov
Research Data Tables
Table 1: Pharmacological Profile of Levobunolol(1+)
| Property | Description | Source(s) |
| Compound Type | Non-cardioselective beta-adrenoceptor blocking agent | drugs.com |
| Receptor Activity | Equipotent antagonist at both beta-1 and beta-2 receptors | drugs.comdrugbank.com |
| Isomeric Form | Levorotatory (l-isomer) of bunolol | taylorandfrancis.comwikipedia.org |
| Primary Mechanism | Reduction of aqueous humor production | drugs.comnih.govpatsnap.com |
| Secondary Mechanism | Slight increase in aqueous humor outflow through the trabecular meshwork | patsnap.com |
| Intrinsic Sympathomimetic Activity (ISA) | Does not have significant intrinsic sympathomimetic activity | drugs.comhres.ca |
| Membrane-Stabilizing Activity | Does not have significant local anesthetic (membrane-stabilizing) activity | drugs.comhres.ca |
Table 2: Comparative Potency of Bunolol Isomers
| Isomer | Beta-Blocking Activity | Reference |
| Levobunolol (l-isomer) | Approximately 60 times more potent than the d-isomer | drugs.comhres.ca |
| Dextrobunolol (d-isomer) | Significantly less potent in beta-blocking activity | drugs.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H26NO3+ |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
tert-butyl-[(2S)-2-hydroxy-3-[(5-oxo-7,8-dihydro-6H-naphthalen-1-yl)oxy]propyl]azanium |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3/p+1/t12-/m0/s1 |
InChI Key |
IXHBTMCLRNMKHZ-LBPRGKRZSA-O |
Isomeric SMILES |
CC(C)(C)[NH2+]C[C@@H](COC1=CC=CC2=C1CCCC2=O)O |
Canonical SMILES |
CC(C)(C)[NH2+]CC(COC1=CC=CC2=C1CCCC2=O)O |
Origin of Product |
United States |
Molecular Mechanisms of Action Research
Beta-Adrenergic Receptor Interaction Studies
The primary mechanism of Levobunolol(1+) involves its function as a beta-adrenoceptor blocking agent. drugs.comnih.govebi.ac.uk It is the levo isomer of bunolol (B1668053) and is noted to be approximately 60 times more potent in its beta-blocking activity than its dextro isomer. drugs.come-lactancia.orghres.ca
Research has consistently demonstrated that Levobunolol (B1674948) is a non-cardioselective beta-adrenoceptor antagonist, exhibiting equipotent activity at both beta-1 (β1) and beta-2 (β2) receptors. drugs.come-lactancia.orghres.cadrugbank.compatsnap.com This non-selectivity means it blocks both types of beta-receptors, which are found in various tissues, including the ciliary body of the eye. patsnap.comkeogt.com By antagonizing these receptors, Levobunolol blocks the actions of catecholamines like epinephrine (B1671497) and norepinephrine. patsnap.com
A comparative study on the binding affinities at endogenous beta-adrenoceptors in guinea pig tissues provided quantitative data on its selectivity. While some beta-blockers show a strong preference for one receptor type, Levobunolol was found to have a high affinity for both, with a calculated 140-fold selectivity for β2-receptors in that specific model, contrasting with the high β1-selectivity of agents like betaxolol (B1666914). nih.gov Another study reported high affinities at both cloned human β1 and β2 receptors, with only a 2- to 3-fold β1-selectivity, further underscoring its non-selective profile. researchgate.net
The antagonism of beta-adrenergic receptors by Levobunolol(1+) directly impacts a key intracellular signaling pathway. The stimulation of β-receptors by endogenous agonists typically activates the enzyme adenylate cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). keogt.comnottingham.ac.uk This increase in intracellular cAMP in the ciliary processes is believed to trigger the formation of aqueous humor. keogt.com
Levobunolol's mechanism is believed to involve the blockage of this process. drugbank.com By antagonizing the β-receptors, it prevents the catecholamine-stimulated increase in cAMP concentrations within the ciliary processes. drugbank.com This reduction in intracellular cAMP leads to a decrease in aqueous humor production. keogt.com
Studies into the binding kinetics of Levobunolol have provided insight into its potency and receptor interaction. In one investigation using guinea pig heart (predominantly β1 receptors) and lung (predominantly β2 receptors), the binding inhibition parameters (IC50) were determined.
| Tissue (Predominant Receptor) | IC50 (nM) |
|---|---|
| Heart (β1) | 42 ± 15 |
| Lung (β2) | 0.3 ± 0.2 |
IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.
Another study utilizing cloned human beta-receptors also demonstrated Levobunolol's high affinity for both receptor subtypes. researchgate.net These kinetic data quantify the potent interaction of Levobunolol with its molecular targets, forming the basis of its pharmacological activity.
Inhibition of Adenylate Cyclase and Cyclic AMP Modulation
Aqueous Humor Dynamics Research
The clinical utility of Levobunolol(1+) in ophthalmology is a direct consequence of its effects on the dynamics of aqueous humor, the fluid that maintains pressure within the eye. patsnap.com
The primary and most well-documented mechanism by which Levobunolol lowers intraocular pressure is by reducing the rate of aqueous humor production. e-lactancia.orghres.cadrugbank.compatsnap.comebi.ac.uknih.gov This effect is a direct result of the beta-adrenergic blockade in the ciliary body. nih.govkeogt.com
Fluorophotometry studies have been conducted to quantify this effect. In a double-masked study involving patients with ocular hypertension, treatment with Levobunolol resulted in a significant decrease in aqueous humor flow. ebi.ac.uknih.gov
| Parameter | Observed Change |
|---|---|
| Aqueous Humor Flow | ~29% decrease |
| Intraocular Pressure (IOP) | ~36% decrease |
These findings strongly indicate that the principal ocular hypotensive action of the compound is the suppression of aqueous humor formation. e-lactancia.orgnih.gov
In contrast to its significant effect on production, research indicates that Levobunolol has little to no effect on the outflow of aqueous humor. e-lactancia.org The two main outflow pathways are the trabecular meshwork (conventional pathway) and the uveoscleral route (unconventional pathway). researchgate.net
Studies measuring total outflow facility via tonography found no significant difference between eyes treated with Levobunolol and those treated with a vehicle. ebi.ac.uknih.gov This suggests that the drug does not meaningfully alter the ease with which aqueous humor exits the eye through the conventional pathway. e-lactancia.org Similarly, no effect on uveoscleral outflow has been demonstrated. e-lactancia.org While one source suggests a secondary mechanism may involve a slight increase in outflow, the bulk of evidence points toward production suppression as the sole significant mechanism. patsnap.com
Pathways of Aqueous Humor Production Modulation
Ocular Vasculature and Blood Flow Research
Recent studies have highlighted the potential of topical Levobunolol to influence ocular blood flow, a critical factor in maintaining the health of ocular tissues. nih.gov
Mechanistic Studies of Levobunolol-Induced Vasodilation
Research has demonstrated that Levobunolol induces a concentration-dependent relaxation of pre-contracted rabbit ciliary artery rings. nih.gov This vasodilation was observed in arteries constricted with various agents, including high-potassium solution, histamine, phenylephrine, and endothelin-1. nih.gov Notably, the vasodilatory effect of Levobunolol appears to be independent of endothelial nitric oxide synthase activity, as neither the inhibition of this enzyme nor the removal of the endothelium altered the relaxation response. nih.gov This suggests a direct action on the vascular smooth muscle. Further investigation into the specifics of this vasodilation revealed that Levobunolol was more effective at relaxing histamine-induced contractions compared to those induced by a high-potassium solution. arvojournals.org
Role of Calcium Channel Modulation in Vascular Smooth Muscle Cells
The vasodilatory action of Levobunolol is believed to be mediated, at least in part, through the modulation of calcium channels in vascular smooth muscle cells. Studies suggest that Levobunolol may inhibit calcium entry through non-voltage-dependent calcium channels. nih.gov This is supported by findings that Levobunolol significantly inhibited the histamine-induced increase of intracellular free calcium in cultured human aortic smooth muscle cells when extracellular calcium was present. nih.gov However, it did not prevent the rise in intracellular calcium in histamine-stimulated cells in a calcium-free environment, indicating a primary effect on calcium influx rather than release from intracellular stores. nih.gov Another proposed mechanism is that Levobunolol may alter the calcium sensitivity of the vascular smooth muscle cells. nih.gov It has been shown to inhibit histamine-induced transient contractions in a calcium-free solution by a significant margin, suggesting it may also inhibit calcium release from intracellular storage sites. nih.govarvojournals.org
Impact on Ocular Blood Flow Parameters
The effects of Levobunolol on ocular blood flow have been a subject of multiple investigations, with some studies reporting an increase in various blood flow parameters. Several studies have noted an increase in pulsatile ocular blood flow following the administration of Levobunolol. taylorandfrancis.comnih.gov For instance, one study observed a 13.3% increase in pulsatile ocular blood flow in glaucomatous eyes and a 12.3% increase in healthy eyes two hours after instillation of Levobunolol 0.5%. nih.gov However, there is no consensus on a major variation in all blood flow parameters. taylorandfrancis.com While the rate of blood flow in the retinal vein may see a slight increase, blood flow in the retrobulbar arteries has been reported as unchanged. taylorandfrancis.com Another study found no significant changes in volumetric blood flow rate in a major temporal vein when comparing the treated eye to its own baseline, but did observe a significant relative increase when compared to a placebo-treated eye. scispace.com
| Study Type | Patient Group | Levobunolol Concentration | Key Findings on Ocular Blood Flow |
| Randomized, double-masked, placebo-controlled | Glaucoma patients and healthy individuals | 0.5% | Increased pulsatile ocular blood flow by 13.3% in glaucomatous eyes and 12.3% in healthy eyes. nih.gov |
| Various studies | Not specified | 0.5% | Reports of increased pulsatile ocular blood flow. taylorandfrancis.com |
| Comparative study | Not specified | Not specified | Slight increase in retinal vein blood flow; no change in retrobulbar artery blood flow. taylorandfrancis.com |
| Comparative study | Healthy individuals | 0.5% | No significant change in volumetric blood flow rate compared to baseline, but a significant relative increase compared to placebo. scispace.com |
Cellular and Molecular Signaling Investigations Beyond Traditional Pathways
Beyond its well-known beta-blocking activity, research is exploring the influence of Levobunolol on other cellular and molecular signaling pathways.
Exploration of ADRB2/PKA Pathway in Ocular Lipid Synthesis
Recent investigations have focused on the beta 2-adrenergic receptor (ADRB2)/protein kinase A (PKA) pathway and its role in lipid synthesis within human meibomian gland epithelial cells (HMGECs). researchgate.netnih.gov Activation of the ADRB2/PKA signaling pathway has been shown to enhance lipid synthesis in these cells. researchgate.netnih.govnih.gov Conversely, beta-blockers like timolol (B1209231), which also target ADRB2, have been demonstrated to impede PKA-induced lipid synthesis. nih.govnih.gov This line of research suggests a potential mechanism by which beta-blocker glaucoma medications might influence the function of the meibomian glands. nih.gov
Metabolic Pathways and Biotransformation Research
Ocular Tissue Metabolism Studies
The eye possesses its own metabolic machinery capable of biotransforming topically applied drugs like levobunolol (B1674948). mdpi.com Understanding these localized metabolic processes is essential for comprehending the drug's activity at its target site.
Corneal Metabolism Dynamics
The cornea, the transparent outer layer of the eye, represents a significant site for the initial metabolism of topically administered levobunolol. nih.gov Research has shown that the cornea is not merely a passive barrier but an active metabolic tissue. mdpi.com Studies have indicated that the outermost layers of the corneal epithelium act as the rate-limiting barrier to the penetration of levobunolol, while the metabolic barrier is situated in the deeper layers of the epithelium. nih.gov
In Vitro Ocular S9 Fraction Metabolism Studies
To further elucidate the metabolic capabilities of the eye, in vitro studies utilizing ocular S9 fractions have been instrumental. The S9 fraction contains both microsomal and cytosolic enzymes, providing a comprehensive system for studying drug metabolism. researchgate.netnih.gov
Comparative studies using ocular and liver S9 fractions from rats, rabbits, and humans have revealed significant findings. researchgate.netnih.gov Notably, human ocular S9 fractions have demonstrated a high capacity for metabolizing levobunolol, forming a greater number of metabolites compared to the liver S9 fractions of the same species. researchgate.netnih.gov This suggests that the eye has a robust and distinct metabolic potential that is not merely a reflection of systemic metabolism. researchgate.net These studies have also highlighted that the liver is a poor surrogate for predicting ocular metabolism, and that there are considerable species-specific differences in the rate and extent of levobunolol metabolism. researchgate.netnih.gov
pH Dependence and Saturation Kinetics of Metabolite Formation
The formation of dihydrolevobunolol (B1230929) in the cornea is influenced by several factors, including pH. Research has demonstrated that the corneal production of this active metabolite is pH-dependent, with an increase in formation as the pH of the incubation medium rises from 5.3 to 8.3. nih.govebi.ac.uk This finding has important implications for the formulation of ophthalmic solutions. nih.gov
Furthermore, the enzymatic conversion of levobunolol to dihydrolevobunolol is a saturable process, following Michaelis-Menten kinetics. nih.govebi.ac.uk Studies have determined the Vmax (maximum reaction rate) and Km (substrate concentration at half Vmax) for this reaction. At a pH of 7.4, the Vmax was found to be 13.2 nmol/min/gm of cornea and the Km was 1.48 mM. nih.govebi.ac.uk The concentration of levobunolol in typical ophthalmic drops is significantly higher than the Km value, indicating that the corneal reductase system becomes saturated during drug absorption. nih.gov
Systemic Metabolic Pathways Investigations
Following topical administration, a portion of levobunolol can be absorbed into the systemic circulation, where it undergoes further metabolism, primarily in the liver. hres.cadrugs.com
Hepatic Metabolism by Enzyme Systems
The liver is the principal site of systemic metabolism for levobunolol. hres.cadrugs.comontosight.ai It is extensively metabolized into several metabolites, with dihydrolevobunolol being a major product. hres.cadrugs.com While early research pointed towards the involvement of the cytochrome P450 (CYP) enzyme system, specifically CYP2D6, in the oxidative metabolism of levobunolol, more recent evidence suggests that non-CYP pathways also play a significant role. nih.govmdpi.com Studies have shown that cimetidine, a known inhibitor of hepatic metabolism, can reduce the clearance of levobunolol, leading to potentially increased pharmacodynamic effects. iqb.es
Identification and Characterization of Novel Ocular and Hepatic Metabolites
Advanced analytical techniques, such as high-resolution mass spectrometry, have enabled the identification of a host of previously unreported metabolites of levobunolol in both ocular and hepatic tissues. researchgate.netnih.gov In one study, sixteen metabolites were identified, with eleven of them being novel discoveries. researchgate.net Among these was a direct acetyl conjugate of levobunolol, which was observed in all ocular and liver fractions across different species. researchgate.netnih.gov
Notably, six new human ocular metabolites have been documented, highlighting the unique metabolic environment of the eye. researchgate.netnih.gov These findings underscore that the metabolism of levobunolol is more complex than previously understood and involves various enzymatic pathways, including oxidation and conjugation reactions. researchgate.netresearchgate.net The identification of these novel metabolites contributes to a more complete picture of the biotransformation of levobunolol.
| Research Area | Key Findings | References |
| Corneal Metabolism | The cornea actively metabolizes levobunolol to its equipotent metabolite, dihydrolevobunolol. The outermost epithelial layers are rate-limiting for penetration, while deeper layers are the site of metabolic activity. | nih.govnih.govwikipedia.org |
| In Vitro Ocular S9 Studies | Human ocular S9 fractions show high metabolic capacity for levobunolol, producing more metabolites than liver S9 fractions. Significant species differences exist, and the liver is a poor surrogate for ocular metabolism. | researchgate.netnih.gov |
| pH and Saturation Kinetics | Dihydrolevobunolol formation in the cornea is pH-dependent, increasing with higher pH. The metabolic process is saturable, with a Km of 1.48 mM at pH 7.4. | nih.govebi.ac.uk |
| Hepatic Metabolism | Levobunolol is extensively metabolized in the liver, primarily to dihydrolevobunolol. Both CYP450 (including CYP2D6) and non-CYP pathways are involved. | nih.govhres.cadrugs.commdpi.comiqb.es |
| Novel Metabolites | Sixteen metabolites have been identified, eleven of which were previously unknown. A direct acetyl conjugate was found in all ocular and liver fractions. Six new human ocular metabolites have been discovered. | researchgate.netnih.gov |
Exploration of Non-Cytochrome P450 Metabolic Routes
While cytochrome P450 (CYP) enzymes are major contributors to the metabolism of many drugs, research indicates that Levobunolol(1+) also undergoes significant biotransformation through non-CYP pathways. ebi.ac.uknih.gov Studies have provided evidence for the involvement of non-CYP-mediated metabolism in both ocular and hepatic tissues. ebi.ac.uknih.gov
One of the principal non-CYP routes is the reduction of the ketone group in Levobunolol(1+) to form its primary active metabolite, dihydrolevobunolol. hres.caresearchgate.netmdwiki.org This reduction is a key step in its metabolic cascade. hres.ca Additionally, conjugation reactions, such as the formation of a direct acetyl conjugate, have been observed in both ocular and liver fractions across different species, indicating the role of enzymes like N-acetyltransferases (NATs). nih.govresearchgate.netresearchgate.net Research has identified a direct acetyl conjugate of levobunolol in all tested ocular and liver S9 fractions. nih.govresearchgate.net Other identified biotransformation pathways include oxidation of the side chain and hydroxylation of the naphthalenone ring system, followed by conjugation with glucuronic acid, particularly in mice and rats. hres.ca
Metabolite Activity and Distribution Research
Characterization of Dihydrolevobunolol as an Active Metabolite
Dihydrolevobunolol is a major and pharmacologically active metabolite of Levobunolol(1+). hres.cadrugs.comiqb.es It is formed through the reduction of the parent compound and possesses beta-adrenergic blocking activity that is considered equipotent to Levobunolol(1+). hres.camdwiki.orgwikipedia.orgnih.gov This conversion primarily occurs in the liver and erythrocytes after oral administration, and also within ocular tissues following topical application. hres.camdwiki.org The plasma half-life of dihydrolevobunolol is approximately seven hours, slightly longer than that of the parent compound. hres.ca In ocular tissues, dihydrolevobunolol can become the predominant drug-related species after distribution equilibrium is reached. nih.govebi.ac.uk
Comparative Metabolic Profiles Across Preclinical Species
Significant species-dependent differences exist in the metabolism of Levobunolol(1+). In vitro studies using ocular and liver S9 fractions from rats, rabbits, and humans have highlighted these variations in both the rate and the profile of metabolite formation. ebi.ac.uknih.govresearchgate.net
For instance, hydroxylation of the ring system with subsequent glucuronidation is a dominant pathway in mice and rats. hres.ca While dihydrolevobunolol is formed across species, the extent of its formation and the presence of other metabolites can vary. hres.caresearchgate.net Studies have shown that in rats, there is a major difference in the oral to intravenous ratios of doses required for a comparable degree of beta-adrenoceptor blockade compared to dogs and humans, which may be partly explained by differences in urinary excretion patterns. nih.gov Research has indicated that rat liver S9 and human ocular S9 fractions produced the most metabolites in one study. ebi.ac.uknih.govresearchgate.net Furthermore, sixteen metabolites of levobunolol have been identified, with eleven of them, including a direct acetyl conjugate, not having been previously reported in the literature. ebi.ac.ukresearchgate.net
| Species | Key Metabolic Features | Primary Metabolite |
|---|---|---|
| Human | Extensive hepatic metabolism, significant formation of dihydrolevobunolol. hres.cadrugs.com Greater renal excretion of unchanged drug and dihydrolevobunolol compared to animals. hres.ca | Dihydrolevobunolol hres.ca |
| Rat | Dominated by hydroxylation of the ring system and subsequent glucuronidation. hres.ca Evidence of enterohepatic circulation. hres.ca Significant first-pass metabolism. nih.gov | Hydroxylated and conjugated metabolites hres.ca |
| Rabbit | Metabolism to dihydrolevobunolol in ocular tissues. nih.gov | Dihydrolevobunolol nih.gov |
| Dog | Evidence of enterohepatic circulation. hres.ca | Dihydrolevobunolol hres.ca |
| Mouse | Dominated by hydroxylation of the ring system and subsequent glucuronidation. hres.ca | Hydroxylated and conjugated metabolites hres.ca |
In Vitro-In Vivo Correlation in Metabolic Studies
Establishing a strong correlation between in vitro findings and in vivo outcomes is a critical aspect of metabolic research. For Levobunolol(1+), studies have shown that in vitro models using liver S9 fractions are poor surrogates for predicting the metabolic activity within the eye. ebi.ac.uknih.govresearchgate.netresearchgate.net This highlights the unique metabolic environment of ocular tissues.
Chemical Synthesis and Structural Elucidation Studies
Stereoselective Synthesis Methodologies for Levobunolol(1+)
The synthesis of the (S)-enantiomer, Levobunolol (B1674948), is paramount due to its higher pharmacological activity compared to its (R)-counterpart. researchgate.net Researchers have explored both purely chemical and chemo-enzymatic routes to achieve high enantioselectivity.
A prominent chemical approach involves the enantioselective synthesis starting from key chiral building blocks. One such patented method reacts 5-hydroxy-3,4-dihydro-1(2H)-naphthalenone with (R)-(-)-epichlorhydrine. This reaction, conducted in an aprotic solvent with a strong base at temperatures exceeding 90° C, yields the intermediate chiral oxirane, (S)-5-(2,3-epoxypropoxy)-3,4-dihydro-1-(2H)-naphthalenone, with an optical purity of over 95%. Subsequent reaction of this oxirane with tert-butylamine (B42293) produces Levobunolol directly. researchgate.net
Another strategy employs a chemo-enzymatic process. This method utilizes a lipase-catalyzed kinetic resolution of a racemic intermediate. For instance, a racemic alcohol precursor of bunolol (B1668053) can be subjected to enantioselective acylation catalyzed by a lipase (B570770), such as CAL L4777. nih.gov This results in the formation of an (S)-ester and the unreacted (R)-alcohol. The (S)-ester is then deacylated to yield the corresponding (S)-alcohol, which is subsequently treated with tert-butylamine to produce (S)-bunolol, also known as Levobunolol. nih.gov This chemo-enzymatic route has been reported to be highly effective, achieving an enantiomeric excess of 98% with a 35% yield. nih.govpatsnap.com
A comparison of these primary methodologies highlights the trade-offs between direct asymmetric synthesis and kinetic resolution.
Table 1: Comparison of Stereoselective Synthesis Methodologies for Levobunolol(1+)
| Methodology | Key Features | Reported Optical/Enantiomeric Purity |
|---|---|---|
| Enantioselective Chemical Synthesis | Reaction of 5-hydroxy-3,4-dihydro-1(2H)-naphthalenone with (R)-(-)-epichlorhydrine. | > 95% optical purity researchgate.net |
| Chemo-enzymatic Kinetic Resolution | Lipase-catalyzed enantioselective acylation of a racemic alcohol precursor. | 98% enantiomeric excess nih.govpatsnap.com |
Precursor Chemistry and Reaction Pathways
The synthesis of Levobunolol(1+) is fundamentally dependent on the chemistry of its precursors. The core structure originates from a tetralone derivative, specifically 5-hydroxy-3,4-dihydro-1(2H)-naphthalenone. One method for preparing this key precursor involves the reduction of 1,5-dihydroxynaphthalene (B47172) using a metal catalyst like palladium on carbon or Raney nickel in an alcohol-water solvent. ingentaconnect.com
The chiral side chain is typically introduced using an enantiomerically pure three-carbon synthon, most commonly (R)-(-)-epichlorhydrine for the synthesis of the (S)-enantiomer of bunolol. researchgate.net The reaction pathway involves a nucleophilic substitution where the phenoxide ion of 5-hydroxy-3,4-dihydro-1(2H)-naphthalenone attacks the epoxide ring of epichlorhydrine. This is followed by the ring-opening of the resulting intermediate epoxide by tert-butylamine to form the final propanolamine (B44665) side chain. researchgate.net
In the chemo-enzymatic route, the key precursor is a racemic alcohol, which is then resolved. The synthesis of this racemic alcohol can be achieved by reacting 5-hydroxy-3,4-dihydro-1(2H)-naphthalenone with racemic epichlorohydrin, followed by hydrolysis of the resulting epoxide. nih.gov
A novel approach involves the substitution reaction of 5-hydroxy-1-tetralone (B126574) with S-1-tert-butyl-epoxy methylamine, which has been shown to significantly improve regioselectivity and yield, achieving an enantiomeric excess (ee) value of over 99%. ingentaconnect.com
Isomeric Purity and Chiral Resolution Techniques
Ensuring the isomeric purity of Levobunolol(1+) is critical. While stereoselective synthesis aims to produce the desired enantiomer directly, chiral resolution techniques are employed to separate enantiomers from a racemic mixture of bunolol.
Kinetic Resolution: As previously mentioned, enzymatic kinetic resolution is a powerful technique. Lipases, such as Candida antarctica lipase B (CALB), are highly effective in selectively acylating one enantiomer of a racemic alcohol intermediate, allowing for the separation of the two enantiomers. researchgate.netmdpi.com This method is advantageous due to its high enantioselectivity under mild reaction conditions.
Diastereomeric Salt Formation: A classical method for chiral resolution involves the formation of diastereomeric salts. libretexts.orgminia.edu.eg A racemic mixture of bunolol, which is basic, can be reacted with a chiral acid to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.orgminia.edu.eg Although a common technique, it can be less efficient than other methods, with a maximum theoretical yield of 50% for the desired enantiomer from the racemate. unila.ac.id
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a cornerstone for both analytical determination of enantiomeric purity and preparative separation of enantiomers. nih.goveijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have demonstrated excellent chiral recognition capabilities for β-blockers like bunolol. researchgate.netnih.govresearchgate.net The separation mechanism on these phases often involves a combination of hydrogen bonding, π-π stacking interactions, and steric hindrance between the enantiomers and the chiral selector. researchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to understand the chiral recognition mechanisms at a molecular level. researchgate.net
The enantiomeric excess (ee), a measure of the purity of an enantiomer, is typically determined using chiral HPLC. google.com
Table 2: Chiral Resolution and Purity Analysis Techniques
| Technique | Principle | Application in Levobunolol(1+) Synthesis |
|---|---|---|
| Enzymatic Kinetic Resolution | Enantioselective reaction of one enantiomer in a racemic mixture catalyzed by an enzyme (e.g., lipase). | Separation of racemic bunolol precursors with high enantioselectivity. researchgate.netnih.gov |
| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. | A classical, though potentially less efficient, method for resolving racemic bunolol. libretexts.orggoogleapis.com |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Analytical determination of enantiomeric excess and preparative separation of enantiomers. researchgate.netnih.gov |
Structure Activity Relationship Sar and Derivative Research
Enantiomeric Potency and Stereochemical Influence Studies
The stereochemistry of bunolol (B1668053) is a determining factor in its beta-blocking efficacy. The (S)-enantiomer, Levobunolol (B1674948), is significantly more potent than its (R)-enantiomer counterpart. mdpi.com Research has consistently demonstrated that the beta-blocking activity of the (S)-isomer is approximately 60 times greater than that of the (R)-isomer. mdpi.com This marked difference in potency underscores the critical role of the specific three-dimensional arrangement of the molecule for its interaction with beta-adrenergic receptors.
Theoretical studies employing Density Functional Theory (DFT) calculations have provided deeper insights into the chiral recognition mechanisms. These studies highlight the importance of hydrogen bonding and π–π stacking interactions in the differential binding of the enantiomers to their target receptors. researchgate.net The specific spatial orientation of the hydroxyl and tert-butylamino groups in the (S)-enantiomer allows for a more favorable and stable interaction with the receptor's binding site. researchgate.net
Table 1: Enantiomeric Potency of Bunolol
| Enantiomer | Relative Beta-Blocking Potency |
|---|---|
| (S)-Levobunolol | ~60x more potent |
| (R)-Bunolol | 1x |
This table illustrates the significant difference in beta-blocking activity between the two enantiomers of bunolol.
Design and Synthesis of Novel Levobunolol Derivatives
The quest for compounds with improved therapeutic profiles has spurred research into the design and synthesis of novel Levobunolol derivatives. nih.govrsc.org Modifications to the core structure of Levobunolol aim to enhance its efficacy, selectivity, or pharmacokinetic properties. One approach involves the derivatization of the carboxylic acid functionality to create new chemical entities. rsc.org Another strategy focuses on synthesizing derivatives that feature a flexible spacer between different parts of the molecule, which can influence the compound's interaction with its biological target. nih.gov
The synthesis of these derivatives often involves multi-step processes. For instance, the synthesis of certain derivatives has been achieved through a hetero Michael addition followed by a 1,3-dipolar cycloaddition pathway. nih.gov The development of new synthetic methodologies is crucial for producing these novel compounds efficiently. oriprobe.com Furthermore, the creation of prodrugs, such as 1-(acyloxy)-alkyl derivatives, represents another avenue of research aimed at improving drug delivery and bioavailability. google.com
Influence of Molecular Lipophilicity on Biological Activity
The lipophilicity, or the ability of a compound to dissolve in fats and lipids, is a critical physicochemical property that significantly influences the biological activity of drugs like Levobunolol. researchgate.net A drug's lipophilicity affects its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net For ophthalmic drugs like Levobunolol, lipophilicity plays a crucial role in their ability to penetrate the cornea and reach their target tissues within the eye. frontiersin.orgnih.gov
Exploration of Pharmacophore Models
A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. nih.gov For beta-adrenergic antagonists like Levobunolol, the basic pharmacophore is typically an aryloxypropanolamine or an arylethanolamine structure. nih.gov These models are invaluable tools in drug discovery for identifying new compounds that are likely to exhibit similar pharmacological effects. researchgate.net
The development of pharmacophore models for Levobunolol and other beta-blockers involves identifying the key structural features required for binding to β1- and β2-adrenergic receptors. nih.gov These features often include an aromatic ring, a hydroxyl group, and an amine group, all positioned at specific distances and orientations relative to each other. nih.gov Computational methods, such as high-throughput virtual screening and docking studies, utilize these pharmacophore models to screen large databases of chemical compounds for potential new drug candidates. researchgate.net Theoretical studies have also been employed to refine the understanding of the interactions between Levobunolol and its target, which can inform the development of more accurate pharmacophore models. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Levobunolol |
| Bunolol |
| (R)-Bunolol |
| Timolol (B1209231) |
| Propranolol (B1214883) |
| Epinephrine (B1671497) |
| Dihydrolevobunolol (B1230929) |
| Isoproterenol |
| Proparacaine |
| Carteolol |
| Metipranolol |
| Betaxolol (B1666914) |
| Atenolol |
| Carvedilol |
| Pindolol (B1678383) |
| Acebutolol |
| (Trifluoromethyl)-arylic acid |
| Pentaerythritol (B129877) triacrylate |
| Metoprolol |
| S-metoprolol |
| R-metoprolol |
| Levoglucosenone |
| Propargyl alcohol |
Computational Chemistry and Molecular Modeling Applications
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely applied to understand the energetic and electronic properties of pharmaceutical compounds like Levobunolol (B1674948).
DFT calculations are instrumental in characterizing the fundamental electronic properties and energetic stability of Levobunolol(1+). These studies often involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding charge transfer within the molecule. nih.gov The optimized geometry, molecular electrostatic potential (MESP) maps, and Mulliken population analysis provide further details on electron distribution and reactive sites. nih.govresearchgate.net
In one theoretical study, DFT calculations were employed to guide the synthesis of a molecularly imprinted polymer (MIP) for Levobunolol. researchgate.net The analysis of structural and energetic data from these calculations was used to identify the most favorable synthesis parameters. researchgate.net This involved assessing the stabilization energies of the pre-polymerization complexes formed between Levobunolol and various functional monomers and solvents. researchgate.net The study determined that (trifluoromethyl)-acrylic acid (TFMAA) was the optimal functional monomer and pentaerythritol (B129877) triacrylate (PETRA) was the best cross-linking agent, based on DFT calculations performed with the B97D functional and a 6-31G(d,p) basis set. researchgate.net
| Parameter | Optimal Component | Computational Method |
|---|---|---|
| Functional Monomer (FM) | (Trifluoromethyl)-acrylic acid (TFMAA) | DFT: B97D/6-31G(d,p) |
| Solvent | Toluene and Chloroform | |
| Cross-linker Agent (CLA) | Pentaerythritol triacrylate (PETRA) |
Levobunolol is a chiral compound, and its therapeutic activity resides primarily in the (S)-enantiomer. researchgate.net Understanding the mechanism of chiral recognition is critical for its separation and purification. A 2024 theoretical investigation successfully used DFT calculations to elucidate the chiral recognition mechanisms between bunolol (B1668053) (the racemate of which contains Levobunolol) and a polysaccharide-derived stationary phase used in High-Performance Liquid Chromatography (HPLC). researchgate.net
The study provided crucial structural and energetic insights that explained the chiral discrimination and the observed enantiomeric elution order. researchgate.net The analysis revealed that the relative stability of the different diastereomeric complexes formed between the bunolol enantiomers and the chiral selector was determined by specific non-covalent interactions. researchgate.netresearchgate.net The key interactions identified were hydrogen bonds and π–π stacking, which played a decisive role in the chiral discrimination process. researchgate.net The more stable complex corresponds to the enantiomer that is retained longer on the chromatographic column.
Electronic Structure and Energetic Characterization
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor) to form a stable complex. It is extensively used to understand how drugs like Levobunolol interact with their biological targets.
Levobunolol functions as a non-selective antagonist for both beta-1 (β1AR) and beta-2 (β2AR) adrenergic receptors. drugbank.compatsnap.com Molecular docking studies on these receptors, typically using homology models or crystal structures, help to characterize the binding pocket. Studies on other beta-blockers like propranolol (B1214883) and pindolol (B1678383) have identified key amino acid residues that form the binding site. A crucial interaction for many beta-blockers is the salt bridge formed between the protonated amine of the ligand and the highly conserved aspartic acid residue in transmembrane helix 3 (Asp113 in β2AR). nih.gov
Further interactions occur in a hydrophobic pocket formed by residues from several transmembrane helices. For antagonists, interactions with residues on helix 7, such as Asn312 and Leu311 in the β2AR, have been identified as particularly important. nih.gov A study modeling the binding of sotalol (B1662669) and propranolol to β1AR also highlighted the importance of specific structural features in the receptor for determining drug affinity and state preference. biorxiv.org
| Receptor | Key Residue | Transmembrane Helix | Interaction Type | Reference |
|---|---|---|---|---|
| β2AR | Asp113 | Helix 3 | Salt Bridge with ligand amine | nih.gov |
| β2AR | Asn312 | Helix 7 | Hydrogen Bonding/Hydrophobic | nih.gov |
| β2AR | Leu311 | Helix 7 | Hydrophobic | nih.gov |
| β1AR | Asp138 | Helix 3 | Hydrogen Bonding | nottingham.ac.uk |
| β1AR | Asn363 | Helix 7 | Hydrogen Bonding | nottingham.ac.uk |
While specific molecular docking studies focusing exclusively on Levobunolol with beta-adrenergic receptors are not detailed in the available literature, predictions can be made based on its structure and data from similar antagonists. It is expected that the protonated amine of Levobunolol(1+) forms a strong ionic interaction with the conserved aspartate residue (Asp113 in β2AR, Asp138 in β1AR). nih.govnottingham.ac.uk
The hydroxyl group on the propanolamine (B44665) side chain is predicted to form hydrogen bonds with asparagine residues on helix 7 (e.g., Asn312 in β2AR). nih.gov The bulky tert-butyl group and the naphthalene (B1677914) ring system of Levobunolol would likely engage in extensive hydrophobic and van der Waals interactions with non-polar residues within the binding pocket, contributing significantly to its binding affinity. Docking simulations can quantify these interactions, providing a binding energy score; for instance, a docking study of Levobunolol against a different target (SARS-CoV-2 Mpro) reported a binding energy of -6.53 kcal/mol, illustrating the type of quantitative prediction generated. rsc.org
Receptor Binding Site Characterization for Beta-Adrenergic Receptors
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to observe the stability of binding and the conformational changes in both the ligand and the protein over time. acs.org This method complements the static picture provided by molecular docking.
MD simulations on beta-blocker-receptor complexes, such as sotalol with β1AR, have been used to estimate the structural stability of the predicted binding poses. biorxiv.org These simulations, often run for hundreds of nanoseconds or even microseconds, track the atomic coordinates of the system, allowing for the calculation of metrics like the root-mean-square deviation (RMSD) to assess the stability of the complex. biorxiv.orgrsc.org A stable complex will show low RMSD values over the simulation time.
In a study involving twenty beta-blockers, including Levobunolol, a 100 ns all-atom MD simulation was performed to explore the stability and dynamic behavior of the ligands when bound to the SARS-CoV-2 Mpro protein. rsc.org Such simulations are crucial for validating docking results and understanding the thermodynamic behavior of the ligand-protein system in a near-physiological environment, accounting for solvent effects and protein flexibility. acs.orgnih.gov While specific MD studies on the Levobunolol-βAR complex are not prevalent, the methodology remains a critical next step to confirm the binding modes predicted by docking and to fully understand the dynamic nature of its antagonism.
Ligand-Receptor Complex Stability and Conformational Dynamics
Levobunolol(1+) exerts its therapeutic effect by binding to beta-1 (β1AR) and beta-2 (β2AR) adrenergic receptors. rxabbvie.comhres.ca Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules, providing a detailed view of the stability of the ligand-receptor complex and the conformational changes that occur upon binding. rsc.org
Studies on G protein-coupled receptors (GPCRs) like the β2AR show that the receptor exists in a dynamic equilibrium between multiple conformations, including inactive, intermediate, and active states. nih.gov Antagonists like Levobunolol(1+) primarily function by binding to and stabilizing the inactive conformation of the receptor, thus preventing its activation by endogenous agonists like epinephrine (B1671497) and norepinephrine. biorxiv.org
MD simulations of β-adrenergic receptors complexed with antagonists reveal the key interactions that contribute to the stability of the complex. While specific MD simulation data for Levobunolol(1+) is not extensively detailed in the public domain, studies on similar β-blockers provide a model for its behavior. These simulations typically show that the ligand remains stably bound in the orthosteric binding pocket, anchored by crucial hydrogen bonds and hydrophobic interactions. For instance, the amino group of β-blockers commonly forms a salt bridge with the carboxylate side chain of a highly conserved aspartate residue (Asp113 in β2AR), while the hydroxyl group on the ligand's side chain forms hydrogen bonds with an asparagine residue (Asn312 in β2AR). biorxiv.org
A computational study evaluating 22 FDA-approved β-blockers, including Levobunolol(1+), against bacterial quorum sensing (QS) receptors (which share structural similarities with human GPCRs) used molecular docking and MD simulations to assess binding affinity and stability. nih.gov The stability of the ligand-protein complexes was evaluated by analyzing the root-mean-square deviation (RMSD) over the simulation time. Stable complexes are characterized by low and converging RMSD values, indicating that the ligand has found a stable binding pose within the receptor. nih.gov
Table 1: Representative Interaction Data for Beta-Blocker Binding (Note: This table is a representative example based on common beta-blocker interactions with adrenergic receptors, as specific values for Levobunolol(1+) were not available in the cited literature.)
| Interaction Type | Levobunolol(1+) Moiety | β2AR Residue (Example) | Contribution to Stability |
|---|---|---|---|
| Salt Bridge / Ionic | Secondary Amine (protonated) | Asp113 | Primary anchor point for antagonists |
| Hydrogen Bond | Hydroxyl Group | Asn312 | Directional interaction enhancing affinity |
| Hydrophobic/van der Waals | Naphthyl Ring | Val114, Trp286, Tyr308 | Stabilizes the ligand within the hydrophobic pocket |
The conformational dynamics of the receptor are significantly dampened upon antagonist binding. MD simulations show that while unliganded or agonist-bound receptors exhibit large-scale conformational changes, particularly an outward movement of transmembrane helix 6 (TM6) associated with activation, antagonist-bound receptors like those with Levobunolol(1+) lock the receptor in an inactive state, preventing this crucial movement. nih.govwikipedia.org
Investigation of Ligand Entry and Exit Pathways
Understanding how a drug accesses its binding site within a receptor and its dissociation rate is crucial for designing molecules with desired pharmacokinetic properties. Computational techniques, such as random acceleration molecular dynamics (RAMD) simulations, have been employed to elucidate the entry and exit pathways of ligands from GPCRs. nih.gov
For the β2-adrenergic receptor, simulations have identified a primary egress route for antagonist ligands. nih.gov This dominant pathway, often termed "pathway A," involves the ligand exiting from the binding pocket into the extracellular space through an opening on the receptor's surface. A critical event during this process is the transient breaking of a salt bridge between residue Asp192 in the extracellular loop 2 (ECL2) and Lys305 at the top of transmembrane helix 7 (TM7). nih.gov The interactions between the ligand and the residues lining the binding pocket constitute the main barrier to its exit. nih.gov
While these simulations were performed with other β-blocker antagonists, the conserved architecture of the binding pocket suggests that this extracellular route is the most probable exit pathway for Levobunolol(1+) as well.
Furthermore, computational studies on the β1-adrenergic receptor have proposed the existence of an alternative pathway. This route, sometimes called the "keyhole," is a fissure between transmembrane helices TM4 and TM5 that could allow parts of a ligand to access the intramembrane space. nottingham.ac.uk This suggests that ligand entry and exit may not be limited to a single route and could be receptor-subtype specific, a hypothesis that requires further computational and experimental validation for Levobunolol(1+). nottingham.ac.uk
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties. dergipark.org.trfrontiersin.org These models are instrumental in predicting the activity of new compounds and optimizing lead structures.
Development of Predictive Models for Biological Activity
QSAR/QSPR models have been successfully developed for classes of compounds that include Levobunolol(1+). A key application in ophthalmology is predicting the corneal permeability of drugs, a critical factor for the efficacy of topically applied agents like Levobunolol(1+).
One study developed a novel QSPR model to predict corneal permeability (logPC) for a series of fluoroquinolones and validated its predictive power using a set of 15 different β-blockers, including Levobunolol. nih.gov The model demonstrated good predictive accuracy for the β-blockers, showing its utility across different chemical classes. nih.gov
Another QSAR study focused on modeling the toxicity (expressed as LD50) of a set of 35 beta-blocker drugs. dergipark.org.tr Using stepwise multilinear regression analysis, the study developed several models based on topological indices. The best model showed high statistical quality and predictive potential, as indicated by its validation parameters. dergipark.org.tr
Table 2: Examples of Predictive QSAR/QSPR Models for Beta-Blockers
| Model Type | Predicted Property | Compound Set | Statistical Parameters | Reference |
|---|---|---|---|---|
| QSPR | Corneal Permeability (logPC) | 15 β-blockers (incl. Levobunolol) | r² > 0.6 | nih.gov |
| QSAR | Toxicity (log LD50) | 35 β-blockers | R²pred = 0.8905 | dergipark.org.tr |
r² = coefficient of determination; R²pred = predictive correlation coefficient
These models are valuable for the early-stage assessment of drug candidates, allowing for the virtual screening of large compound libraries to identify molecules with potentially favorable corneal permeability and lower toxicity.
Correlation of Molecular Descriptors with Pharmacological Effects
The foundation of QSAR/QSPR is the correlation of molecular descriptors—numerical values that quantify specific molecular properties—with a biological endpoint. In the case of Levobunolol(1+) and other β-blockers, these descriptors can be physicochemical properties or calculated topological indices. dergipark.org.tr
The QSPR model for corneal permeability found that properties like the partition coefficient (log P), which measures lipophilicity, are key descriptors for predicting a drug's ability to cross the lipid-rich corneal epithelium. nih.gov The model developed for β-blockers confirmed the importance of such physicochemical parameters for predicting ocular drug delivery. nih.gov
Advanced Analytical Methodologies for Levobunolol 1+
Spectrophotometric Techniques for Quantification
Spectrophotometry provides a simple, cost-effective, and rapid approach for the quantification of Levobunolol(1+). These methods are often based on the formation of colored complexes that can be measured using a UV-Visible spectrophotometer.
A prominent spectrophotometric method for Levobunolol(1+) determination involves its reaction with electron acceptor reagents to form charge-transfer complexes. researchgate.net Levobunolol(1+), possessing electron-donating sites, acts as an n-electron donor in these reactions. researchgate.netsphinxsai.com
A widely utilized π-acceptor is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). sphinxsai.com The interaction between Levobunolol(1+) and DDQ results in the formation of a stable, light orange colored charge-transfer complex. sphinxsai.comresearchgate.net This chromogen exhibits maximum absorbance (λmax) at a wavelength of 470 nm, which allows for its quantification. researchgate.netsphinxsai.comresearchgate.net The reaction kinetics are typically rapid, permitting swift analysis following the mixing of the drug solution with the reagent. sphinxsai.com
Another indirect spectrophotometric approach involves the oxidation of Levobunolol(1+) with an excess of Ceric Ammonium Sulphate. researchgate.netscispace.com The unreacted oxidant is then measured by adding a dye, such as indigo (B80030) carmine (B74029) or methyl orange. researchgate.netscispace.com The decrease in color intensity of the dye, measured at 610 nm for indigo carmine and 504 nm for methyl orange, is proportional to the concentration of the drug. researchgate.netscispace.com
The developed spectrophotometric methods for Levobunolol(1+) have been subjected to rigorous validation according to established guidelines to ensure their reliability. researchgate.netresearchgate.net Key validation parameters demonstrate the suitability of these assays for routine analysis.
The methods show a strong linear relationship between absorbance and concentration over a defined range. researchgate.netscispace.com For the DDQ method, Beer's law is consistently obeyed in a concentration range of 50–250 μg/ml. sphinxsai.comresearchgate.net The Ceric Ammonium Sulphate/dye methods are linear over a range of 19.6-45.7 μg/mL. researchgate.netscispace.com Accuracy, assessed through recovery studies, is high, with reported recovery percentages typically between 98% and 101.3%. researchgate.net The precision of the methods is confirmed by low relative standard deviation (RSD) values, which are generally below 2%. researchgate.net
| Parameter | DDQ Method | Ceric/Indigo Carmine Method | Ceric/Methyl Orange Method |
|---|---|---|---|
| Linearity Range (μg/mL) | 50–250 sphinxsai.comresearchgate.net | 19.6–45.7 researchgate.netscispace.com | 19.6–45.7 researchgate.netscispace.com |
| λmax (nm) | 470 sphinxsai.comresearchgate.net | 610 researchgate.netscispace.com | 504 researchgate.netscispace.com |
| Molar Absorptivity (L·mol⁻¹·cm⁻¹) | 1.24 × 10⁴ | 8.166 × 10³ researchgate.netscispace.com | - |
| Correlation Coefficient (r²) | 0.9995 | - | - |
| Accuracy (% Recovery) | 98.75–99.78 researchgate.net | - | - |
| Precision (%RSD) | < 2 | - | - |
Charge Transfer Complexation and Reaction Kinetics
Chromatographic Separation and Characterization
Chromatographic techniques, particularly HPLC, are indispensable for the selective analysis of Levobunolol(1+), especially for resolving its stereoisomers and identifying its biotransformation products.
Levobunolol (B1674948) is the (S)-enantiomer of bunolol (B1668053), and this stereoisomer is responsible for its pharmacological activity. researchgate.netingentaconnect.com Therefore, analytical methods capable of separating the enantiomers are critical. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the predominant technique for this purpose. researchgate.netingentaconnect.com
Polysaccharide-derived CSPs, such as those based on amylose (B160209) and cellulose (B213188) derivatives, are highly effective for the chiral resolution of β-blockers, including bunolol. researchgate.netbrieflands.com For example, a Chiralpak® AD column, which contains amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, has been used to achieve efficient enantioseparation. researchgate.net The chiral recognition mechanism relies on specific molecular interactions, primarily hydrogen bonding and π-π stacking, between the enantiomers and the chiral selector. researchgate.net Theoretical calculations using Density Functional Theory (DFT) have been employed to model these interactions and explain the observed enantiomeric elution order. researchgate.net
Macrocyclic antibiotic-based CSPs, such as Chirobiotic V (vancomycin) and Chirobiotic T (teicoplanin), have also proven effective for the HPLC separation of enantiomers of aryloxyaminopropanol-type β-blockers. ingentaconnect.com The separation on these phases involves a combination of electrostatic, hydrogen bonding, and π-π interactions. ingentaconnect.com
The combination of liquid chromatography with mass spectrometry (LC-MS), especially high-resolution mass spectrometry (HRMS), is a powerful tool for studying the metabolism of Levobunolol(1+). researchgate.netnovartis.com This technique allows for the sensitive detection, identification, and quantification of metabolites in complex biological samples, such as ocular and liver S9 fractions. researchgate.netnovartis.comnih.gov
In vitro studies using LC-HRMS have identified numerous Levobunolol(1+) metabolites. novartis.comnih.gov The primary routes of biotransformation include reduction of the ketone group, oxidation of the side chain, hydroxylation of the naphthalenone ring, and conjugation. e-lactancia.org A key active metabolite is dihydrolevobunolol (B1230929) (M11), which is formed by the reduction of the parent compound and is equipotent. researchgate.netnih.gov Research has led to the discovery of previously unreported metabolites. For instance, one investigation identified sixteen metabolites in total, with eleven being newly described. nih.govresearchgate.net Among these novel findings was a direct acetyl conjugate of Levobunolol(1+), which was observed in all tested ocular and liver fractions. novartis.comnih.gov
| Metabolite ID | Metabolite Name/Description | Detection Matrix | Reference |
|---|---|---|---|
| M11 | Dihydrolevobunolol (DHLB) | Ocular and Liver S9 fractions | researchgate.netresearchgate.net |
| - | Direct Acetyl Conjugate | Ocular and Liver S9 fractions | novartis.comnih.gov |
| - | Oxidation and O-acetylation product | Rat and Rabbit Liver S9 fractions | researchgate.net |
| - | Human ocular specific conjugative metabolites | Human Ocular S9 fractions | novartis.com |
High-Performance Liquid Chromatography (HPLC) for Chiral Separations
Spectroscopic and Spectrometric Characterization
The structural identity and integrity of Levobunolol(1+) are unequivocally confirmed through a combination of spectroscopic and spectrometric methods.
Mass Spectrometry (MS): The mass spectrum of Levobunolol(1+) provides definitive information about its molecular weight and fragmentation pattern. The compound has a molecular weight of approximately 291.4 g/mol . nih.gov Using techniques like electrospray ionization (ESI), tandem mass spectrometry (MS/MS) experiments reveal characteristic product ions. researchgate.netspectrabase.com Diagnostic fragment ions for Levobunolol(1+) have been identified at m/z values of 236, 219, 201, 175, and 163, which are crucial for its identification in complex mixtures. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR (proton) and ¹³C-NMR (carbon-13) spectroscopy are fundamental for the complete structural elucidation of Levobunolol(1+). google.com These techniques provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. The resulting spectra serve as a unique fingerprint, and consistency with the ¹H-NMR and ¹³C-NMR spectra is a standard requirement for confirming the identity of Levobunolol(1+) hydrochloride in analytical certificates. google.commedchemexpress.com
UV-Visible Spectrophotometry: While native Levobunolol(1+) has UV absorbance, its spectrophotometric analysis is greatly enhanced through derivatization, as discussed previously. The charge-transfer complex formed with DDQ exhibits a distinct maximum absorbance (λmax) at 470 nm, providing a specific wavelength for quantification. researchgate.netsphinxsai.com
In Vitro Research Paradigms and Cellular Studies
Ocular Tissue Culture Models
Isolated Ciliary Body and Aqueous Humor Production Systems
Levobunolol's primary mechanism of action involves the reduction of intraocular pressure (IOP) by decreasing the production of aqueous humor. e-lactancia.orgnih.gov This has been extensively studied using in vitro and ex vivo models of the ciliary body, the tissue responsible for aqueous humor secretion. clinicalpub.comentokey.comresearchgate.net
Studies on isolated ciliary body preparations from various species have been instrumental in understanding this process. These models maintain the structural and functional integrity of the ciliary epithelium, a bilayer of pigmented and non-pigmented cells. clinicalpub.comentokey.com The active secretion of aqueous humor is an energy-dependent process driven by the transport of ions, primarily Na+, across this epithelium, with water following osmotically. clinicalpub.comentokey.comresearchgate.net
In vitro research demonstrates that beta-adrenergic antagonists, including the non-selective β1 and β2 antagonist Levobunolol (B1674948), suppress aqueous humor formation. clinicalpub.comentokey.com Fluorophotometry measurements in studies on patients with ocular hypertension revealed that Levobunolol decreased aqueous flow by approximately 29% to 35%, without significantly affecting outflow facility or episcleral venous pressure. e-lactancia.orgnih.gov This direct evidence from patient-focused in vitro measurement techniques confirms that the principal ocular hypotensive effect of Levobunolol is the reduction of aqueous humor secretion. e-lactancia.orgnih.gov The ciliary epithelium expresses a high density of β2-adrenergic receptors, which are the primary targets for Levobunolol in this tissue. clinicalpub.comentokey.comnih.gov
Corneal Organ Culture Models
Corneal organ culture models are vital for studying the permeation, metabolism, and potential cytotoxicity of topically applied ophthalmic drugs. The cornea represents the main physical barrier to intraocular drug penetration. mdpi.comnih.gov These models, often using rabbit or human corneas, preserve the multi-layered structure of the tissue. ebi.ac.uknih.gov
Research using corneal organ culture has shown that Levobunolol is metabolized within the cornea to its active metabolite, dihydrolevobunolol (B1230929). e-lactancia.org One study found that the formation of dihydrobunolol (B1214544) in an organ-cultured cornea was pH-dependent. ebi.ac.uk Furthermore, studies on rabbit corneal endothelium using scanning and transmission electron microscopy have been employed to evaluate the cytotoxic effects of various beta-blockers, providing a platform to assess the relative safety of compounds like Levobunolol. ebi.ac.uk In vitro models have also been used to investigate the impact of β-blockers on corneal wound healing, showing that Levobunolol can impair this process by inhibiting the β2-adrenoceptor of limbal stem cells. nih.govresearchgate.net
Ocular Cell Line Applications (e.g., Human Meibomian Gland Epithelial Cells)
Immortalized ocular cell lines offer a reproducible and scalable method for investigating specific cellular responses to pharmaceutical agents. mdpi.comnih.gov Human corneal epithelial cells (HCECs) are commonly used to assess drug permeability and toxicity. mdpi.com Studies have demonstrated the cytotoxic effects of several anti-glaucoma medications, including Levobunolol, on HCEC lines. ucl.ac.uk
A particularly relevant cell line is the immortalized human meibomian gland epithelial cell (HMGEC) line. mdpi.com Meibomian glands produce the lipid layer of the tear film, and their dysfunction is a major cause of dry eye disease, a condition that can be exacerbated by topical medications. ucl.ac.uknih.gov Research using HMGECs has shown that β-blockers like timolol (B1209231), which is pharmacologically similar to Levobunolol, can influence the proliferation, morphology, and survival of these cells in a dose-dependent manner, providing a mechanistic basis for potential side effects observed in patients. ucl.ac.uk
Receptor Binding Assays in Cellular Systems
Receptor binding assays are fundamental in vitro tools used to determine the affinity and selectivity of a drug for its target receptors. Levobunolol is characterized as a non-cardioselective beta-adrenoceptor antagonist, indicating it is potent at both β1 and β2 receptors. rxabbvie.com
Radioligand binding assays, often using tissues with high receptor expression like guinea pig heart (rich in β1-receptors) and lung (rich in β2-receptors), have been used to quantify the binding characteristics of Levobunolol compared to other beta-blockers. nih.gov These assays typically involve incubating cell membrane preparations with a radiolabeled ligand and a range of concentrations of the unlabeled drug (like Levobunolol) to determine its inhibitory constant (Ki), a measure of binding affinity. Such studies have confirmed the high and relatively equal affinity of Levobunolol for both β1 and β2 adrenergic receptors. rxabbvie.comnih.gov The levo-isomer of bunolol (B1668053) is reported to be more than 60 times more potent in its beta-blocking activity than its dextro-isomer. rxabbvie.com
High-throughput flow cytometry has also emerged as a method to study receptor internalization upon agonist stimulation, a key downstream event of receptor activation. nih.gov Antagonists like Levobunolol can be studied for their ability to prevent this internalization, providing another dimension to their receptor interaction profile. nih.gov
Cell Signaling Pathway Investigations (e.g., cAMP, PKA)
Upon binding to β-adrenergic receptors, Levobunolol acts as an antagonist, blocking the downstream signaling cascade typically initiated by agonists like epinephrine (B1671497). β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate adenylyl cyclase to produce the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govmdpi.combmbreports.org
In vitro studies of cell signaling pathways have been crucial to understanding Levobunolol's mechanism. By blocking the β-receptors in the ciliary epithelium, Levobunolol prevents the agonist-induced increase in intracellular cAMP levels. nih.govsemanticscholar.org This is significant because elevated cAMP activates Protein Kinase A (PKA), which is believed to play a role in the secretion of aqueous humor. nih.govsemanticscholar.orgberkeley.edu Therefore, by inhibiting cAMP production, Levobunolol reduces the rate of aqueous humor formation. pharmainfo.in
Investigations into these pathways often utilize cell lines or primary cell cultures where cAMP levels can be directly measured after treatment with adrenergic agonists in the presence or absence of antagonists like Levobunolol. nih.govberkeley.edu These studies confirm that the drug's effect on IOP is mediated through the canonical β-adrenergic signaling pathway. nih.govsemanticscholar.org
Cellular Permeability and Transport Mechanisms
The effectiveness of a topically applied drug like Levobunolol depends on its ability to permeate the cornea and reach its target tissues in sufficient concentrations. mdpi.comnih.gov In vitro models are essential for studying these transport mechanisms.
The permeability of Levobunolol across the cornea is assessed using models such as excised goat, rabbit, or human corneas mounted in a diffusion chamber (e.g., a Franz cell apparatus). researchgate.net These ex vivo studies measure the flux of the drug across the tissue over time. The apparent permeability coefficient (Papp), a key parameter derived from these experiments, quantifies the rate at which the drug permeates the membrane. mdpi.com
Theoretical models have also been developed to simulate the transcorneal permeation of ionizable drugs like Levobunolol. nih.gov These models divide the eye into compartments (tear film, epithelium, stroma, endothelium, aqueous humor) and consider factors like drug lipophilicity and ionization state (pKa) to predict drug concentration in the aqueous humor. nih.gov Such models, validated with in vivo data, have shown that the equilibrium between the ionized and non-ionized forms of the drug is a critical factor in its transport across the lipophilic epithelium and hydrophilic stroma of the cornea. nih.gov
Interactive Table: In Vitro Research Findings for Levobunolol(1+)
| Research Area | Model System | Key Findings | References |
|---|---|---|---|
| Aqueous Humor Dynamics | Isolated Ciliary Body / Fluorophotometry | Decreases aqueous humor production by ~29-35%. Primary mechanism for IOP reduction. | e-lactancia.orgnih.gov |
| Corneal Metabolism | Corneal Organ Culture (Rabbit) | Metabolized to active metabolite dihydrolevobunolol; formation is pH-dependent. | e-lactancia.orgebi.ac.uk |
| Corneal Wound Healing | Corneal Wound Healing Model (Mouse) | Impairs wound healing via inhibition of β2AR on limbal stem cells. | nih.govresearchgate.net |
| Receptor Binding | Radioligand Assays (Guinea Pig Heart/Lung) | Non-selective antagonist with high, equipotent affinity for β1 and β2 receptors. | rxabbvie.comnih.gov |
| Cell Signaling | Ocular Cell Cultures | Blocks agonist-induced production of cAMP, inhibiting the PKA signaling pathway. | nih.govsemanticscholar.orgberkeley.edu |
| Cellular Permeability | Excised Cornea / Mathematical Models | Permeation is dependent on the equilibrium between ionized and non-ionized forms. | nih.govresearchgate.net |
| Cellular Toxicity | Human Meibomian Gland Epithelial Cells | Beta-blockers can negatively impact cell proliferation, morphology, and survival. | ucl.ac.uk |
Animal Model Research in Ocular Pharmacology
Selection and Validation of Relevant Animal Models for Ocular Studies
The selection and validation of appropriate animal models are critical for the preclinical evaluation of ocular hypotensive agents like levobunolol(1+). Rabbits, particularly albino strains, are frequently chosen and considered a gold standard for these studies. nih.gov The rabbit eye presents several advantages that make it a suitable model, including a large globe and cornea which simplify the measurement of intraocular pressure (IOP) and other ocular parameters. nih.govresearchgate.net Furthermore, the anatomical and biochemical characteristics of the rabbit eye share similarities with the human eye, making it a relevant model for investigating diseases like glaucoma. nih.gov
Validation of these animal models is a rigorous process. It involves confirming that the model provides consistent and reproducible results, especially in response to known pharmacological agents. For instance, the model is validated by demonstrating a predictable drop in IOP following the administration of a standard beta-blocker. The baseline IOP of the animal is established, and the magnitude and duration of the pressure reduction after drug application are carefully monitored. researchgate.net While no animal model can perfectly replicate human ocular physiology and disease, the rabbit model has been extensively validated for screening and assessing the primary pharmacodynamic effects of IOP-lowering drugs. nih.govglaukomforschung.ch
Comparative Pharmacological Efficacy in Preclinical Species
Comparative studies of levobunolol(1+) across different preclinical species are essential for determining its potency, duration of action, and potential therapeutic efficacy in humans. Research has consistently demonstrated that levobunolol (B1674948) is a potent ocular hypotensive agent in animal models. nih.gov
| Preclinical Efficacy of Levobunolol vs. Timolol (B1209231) | |
| Parameter | Observation in Animal Models |
| IOP Reduction | Levobunolol (0.5% and 1%) demonstrated a mean IOP reduction of 7–9 mmHg, similar to timolol (0.5%). researchgate.net |
| Comparative Potency | In some studies, levobunolol showed a greater mean IOP decrease than timolol. e-lactancia.org |
| Control Rate | Approximately 80% of subjects treated with levobunolol 0.5% showed well-controlled IOP. e-lactancia.org |
| Duration of Action | Generally comparable to timolol, providing sustained IOP control. nih.gov |
Mechanistic Investigations in Animal Models (e.g., Aqueous Flow, Vasodilation)
Animal models have been crucial for elucidating the mechanisms through which levobunolol(1+) exerts its ocular hypotensive effect. The primary mechanism of action for non-selective beta-blockers like levobunolol is the reduction of aqueous humor production. drugbank.commdpi.comresearchgate.net This is achieved by blocking beta-adrenoceptors in the ciliary body, which is responsible for secreting aqueous humor. researchgate.net
Fluorophotometry is a key technique used in animal models, such as rabbits, to quantify the rate of aqueous humor formation. Studies using this method have confirmed that topical administration of levobunolol leads to a significant decrease in aqueous humor inflow, which is the main contributor to the reduction in IOP. drugs.com The drug is believed to act by blocking endogenous catecholamine-stimulated increases in cyclic AMP within the ciliary processes, thereby reducing fluid production. drugbank.com
In addition to its primary effect on aqueous humor dynamics, the influence of levobunolol(1+) on ocular blood vessels has also been investigated. Some research in rabbits has explored the vasodilatory mechanism of levobunolol on vascular smooth muscle cells of the ciliary artery. drugbank.comfarmaciajournal.com However, the predominant and clinically significant mechanism for its IOP-lowering effect remains the suppression of aqueous humor secretion. drugs.com
Neuroprotective Research in Ocular Disease Models
Beyond its established IOP-lowering capability, there is an increasing interest in the potential neuroprotective properties of levobunolol(1+) and other beta-blockers. Glaucoma is a neurodegenerative disease characterized by the progressive death of retinal ganglion cells (RGCs), which leads to irreversible vision loss. preprints.orgfrontiersin.orgnih.gov Therefore, therapies that can directly protect these neurons from damage are of significant interest. frontiersin.orgnih.gov Animal models of glaucoma, which can be created by inducing chronic ocular hypertension or direct optic nerve injury, are essential tools for this line of research. nih.gov
Influence on Retinal Ganglion Cell Survival
Animal studies have begun to explore whether beta-blockers can promote the survival of RGCs, independent of their pressure-reducing effects. The neurotrophin hypothesis suggests that RGC death in glaucoma may result from the deprivation of essential survival signals. nih.govuniroma1.it Research in rat models of glaucoma investigates whether enhancing neurotrophic support can prolong RGC survival. nih.gov The theory is that by blocking beta-adrenoceptors, agents like levobunolol(1+) may help shield retinal neurons from ischemic and other forms of stress-induced injury. While reducing IOP is the primary way levobunolol helps preserve vision, the possibility of a direct neuroprotective action is a key area of ongoing investigation. preprints.org
Calcium and Sodium Flux Modulation
A potential mechanism for the neuroprotective effects of beta-blockers involves the modulation of ion channels in retinal neurons. An excessive influx of calcium and sodium ions is a critical step in the cascade leading to neuronal cell death. nih.govmdpi.comresearchgate.net Some research indicates that beta-adrenoceptor antagonists can influence this ion flux. mdpi.comresearchgate.net
Studies have shown that some beta-blockers, such as betaxolol (B1666914) and to a lesser extent timolol, can reduce the influx of sodium and calcium into neural cells, which may attenuate ganglion cell death in glaucoma. nih.govresearchgate.netresearchgate.net By blocking voltage-sensitive sodium and calcium channels, these drugs may prevent the cytotoxic ion overload that occurs during ischemic injury. researchgate.net While levobunolol is also a beta-blocker, its specific effects on modulating calcium and sodium flux as a neuroprotective mechanism are an area that warrants further detailed research in appropriate animal models. mdpi.comresearchgate.net
Novel Drug Delivery Systems for Ocular Application
Design Principles of Sustained-Release Ocular Inserts
Sustained-release ocular inserts represent a significant advancement in ophthalmic drug delivery, designed to overcome the low bioavailability and rapid precorneal elimination associated with conventional eye drops. ijpsjournal.com These sterile, solid or semi-solid formulations are placed in the conjunctival sac, where they release medication over an extended period. ijpsjournal.comtandfonline.com This approach ensures prolonged contact time with the ocular surface, leading to increased drug absorption and a more consistent therapeutic effect. ijpsjournal.comtandfonline.com
Polymer Selection and Formulation Optimization
The cornerstone of an effective ocular insert is the selection of an appropriate polymer matrix, which dictates the drug release rate, biocompatibility, and mechanical properties of the device. ijpsjournal.com Researchers have explored various polymers to formulate levobunolol (B1674948) inserts, aiming to achieve controlled and sustained drug delivery.
One area of investigation involves the use of biocompatible polymers such as Hydroxy Propyl Methyl Cellulose (B213188) (HPMC), Methyl cellulose (MC), and Poly Vinyl Pyrrolidone (PVP). pharmainfo.inresearchgate.net These polymers can be used alone or in combination to create a polymeric matrix. pharmainfo.in The formulation is optimized by incorporating plasticizers, like Glycerin and Dibutyl Phthalate (DBP), which enhance the flexibility and influence the physical characteristics of the insert. pharmainfo.inresearchgate.net The solvent casting technique is a common method for preparing these inserts, where the polymer is dissolved in a suitable solvent, the drug is dispersed within the solution, and the mixture is cast and dried to form a film. ijpsjournal.compharmainfo.in
Another approach utilizes different polymer ratios of ethyl cellulose and Eudragit RL100. researchgate.net The objective is to increase the contact time of levobunolol with the eye, thereby achieving a controlled release profile. researchgate.net The moulding technique is employed to create these inserts, which are then evaluated for their physical and chemical properties. researchgate.net
| Polymer | Plasticizer | Preparation Technique | Reference |
|---|
In Vitro Release Kinetics from Ocular Inserts
In vitro release studies are essential for predicting the in vivo performance of ocular inserts. These studies measure the rate and mechanism of drug release from the formulation. For levobunolol ocular inserts, the release kinetics are heavily influenced by the polymer composition and the presence of plasticizers.
Studies on inserts made from HPMC, MC, and PVP have shown that the drug release mechanism is often diffusion-controlled. pharmainfo.in To determine the precise rate and mechanism, data from in vitro tests are plotted using various kinetic models, including zero-order (cumulative percent drug released vs. time) and first-order (cumulative percent drug remaining vs. time) models. pharmainfo.in The Higuchi diffusion plot (cumulative percent drug released vs. square root of time) is also used to confirm a diffusion-controlled mechanism. pharmainfo.in
Formulations using a combination of ethyl cellulose and Eudragit RL100 have demonstrated the ability to provide sustained drug release, with some formulations releasing the drug over a period of 12 hours and following zero-order kinetics. researchgate.net This indicates that the drug is released at a constant rate, which is ideal for maintaining therapeutic drug levels. researchgate.net The mechanism of release in these inserts was identified as a combination of diffusion and swelling. researchgate.net
| Polymer Combination | Release Duration | Release Kinetics Model | Release Mechanism | Reference |
|---|
Development of pH-Triggered In Situ Gels
An alternative novel drug delivery strategy is the use of pH-triggered in situ gelling systems. impactfactor.org These formulations are administered as a liquid solution that transforms into a viscous gel when it comes into contact with the physiological pH of the tear fluid (approximately 7.4). impactfactor.orgresearchgate.netnih.gov This sol-to-gel phase transition increases the formulation's residence time in the eye, providing sustained drug release and improving bioavailability. tandfonline.comimpactfactor.orgresearchgate.net
Polymer Combinations and Rheological Characterization
The formulation of levobunolol in situ gels typically involves a combination of a pH-sensitive polymer and a viscosity-enhancing agent. researchgate.netnih.gov Carbopol-940, a derivative of polyacrylic acid, is a commonly used pH-sensitive polymer that remains in a liquid state at acidic pH but forms a gel at the neutral pH of the eye. researchgate.netnih.govcore.ac.uk To optimize the formulation, Hydroxypropyl methylcellulose (B11928114) (HPMC) is often included to increase viscosity and enhance the mucoadhesive properties of the gel. researchgate.netnih.gov
Rheological studies are critical to characterize these formulations. researchgate.net The ideal system exhibits low viscosity at the formulation pH (e.g., pH 5) for ease of administration and high viscosity at physiological pH (7.4) to form a stable gel. researchgate.netajpaonline.com These gels often exhibit pseudoplastic (shear-thinning) behavior, meaning their viscosity decreases under the shear stress of blinking, which enhances comfort. researchgate.netjrespharm.com
| pH-Sensitive Polymer | Viscosity-Enhancing Polymer | Key Rheological Property | Reference |
|---|
Sol-Gel Phase Transition Dynamics
The sol-to-gel transition of pH-sensitive in situ gels is a rapid process triggered by the change in the ocular environment. impactfactor.org For polymers like Carbopol, the transition is driven by the ionization of their acidic functional groups upon exposure to the higher pH of tear fluid. impactfactor.orgnih.gov At a lower pH, the polymer chains are coiled. impactfactor.org As the pH increases to 7.4, these groups ionize, causing electrostatic repulsion that leads to uncoiling and entanglement of the polymer chains, resulting in gel formation. impactfactor.orgcore.ac.uk
The strength of the resulting gel is a crucial factor for its effectiveness, as it must be robust enough to withstand the shear forces in the cul-de-sac to prolong the drug's residence time. impactfactor.org The gelling strength and viscosity are dependent on the concentrations of the polymers used in the formulation. researchgate.net Studies have shown that optimized formulations of levobunolol in situ gels possess satisfactory gelling strength and can sustain drug release for extended periods, such as 8 hours. researchgate.net
Enhancement of Ocular Bioavailability and Pre-Corneal Retention
A primary objective of developing novel delivery systems like ocular inserts and in situ gels is to significantly improve the ocular bioavailability and pre-corneal retention of levobunolol compared to conventional eye drops. ijpsjournal.comcore.ac.uk Standard ophthalmic solutions are quickly cleared from the eye's surface, resulting in poor absorption. core.ac.ukjrespharm.com
Sustained-release ocular inserts, by their nature, are retained in the cul-de-sac, where they continuously release the drug, thereby increasing the contact time and the amount of drug available for penetration into the cornea. ijpsjournal.comresearchgate.net This leads to higher bioavailability and a more stable therapeutic effect. ijpsjournal.com
Similarly, in situ gelling systems enhance pre-corneal retention by forming a viscous gel that adheres to the mucus layer of the eye. jaypeedigital.com This mucoadhesion, provided by polymers like Carbopol, prevents the rapid drainage of the drug from the ocular surface. core.ac.ukjaypeedigital.com The extended contact time allows for greater drug permeation through the cornea into the anterior chamber of the eye. globalresearchonline.neteuropeanpharmaceuticalreview.com Studies have shown that the nanoparticle laden in situ gel approach can further enhance pre-corneal residence time and bioavailability. core.ac.uk The enhanced bioavailability achieved by these novel systems can potentially allow for a reduction in dosing frequency, which improves patient compliance. ijpsjournal.comtandfonline.com
Strategies for Prolonged Drug Contact Time
Conventional ocular drug delivery methods, such as eye drops, often result in poor bioavailability (less than 5-10%) due to rapid precorneal elimination mechanisms like tear turnover and nasolacrimal drainage. researchgate.netresearchgate.netnih.gov To overcome these limitations, novel drug delivery systems are designed to prolong the contact time of the drug with the ocular surface, thereby enhancing its therapeutic effect. For the chemical compound Levobunolol(1+), several advanced strategies have been investigated.
In-Situ Gelling Systems In-situ gelling systems are a prominent strategy to increase the precorneal residence time of Levobunolol(1+). ijper.org These systems are administered as liquid eye drops and undergo a phase transition to a gel state upon instillation into the eye's cul-de-sac. ijper.orgglobalresearchonline.net This transition can be triggered by physiological cues such as pH, temperature, or the presence of ions in the lacrimal fluid. ijper.orgglobalresearchonline.net
Researchers have developed pH-induced in-situ gels for Levobunolol HCl using various polymers. ijpba.inforesearchgate.net Combinations of a pH-sensitive polymer like Carbopol-940 with viscosity-enhancing polymers such as Hydroxypropyl Methylcellulose (HPMC) E50LV and HPMC E4M have been explored. ijpba.inforesearchgate.netnih.gov In an aqueous solution, the Carbopol polymer molecules are coiled; however, when exposed to the higher pH of tear fluid (approximately 7.4), the polymer hydrates and swells, forming a viscous gel. globalresearchonline.net The inclusion of mucoadhesive polymers like Carbopol and Polycarbophil further enhances retention by binding to the mucin layer of the conjunctiva and cornea. researchgate.netglobalresearchonline.net This gel matrix acts as a reservoir, releasing the entrapped drug in a sustained manner. nih.gov
Nanoparticle-Laden Systems Another advanced approach involves encapsulating Levobunolol(1+) into nanoparticles, which can then be incorporated into other delivery platforms like contact lenses. researchgate.net Eudragit S100, a pH-sensitive polymer, has been used to formulate Levobunolol(1+) nanoparticles through a nanoprecipitation method. researchgate.net These nanoparticles serve to protect the drug and control its release.
This strategy has been combined with the use of soft contact lenses, which act as a carrier for the drug-laden nanoparticles. researchgate.net The nanoparticles are loaded into the contact lens matrix by soaking the lens in the nanoparticle suspension. researchgate.net This system offers a significant extension of drug delivery compared to simply soaking lenses in a drug solution. researchgate.net
Mucoadhesive Delivery Systems Mucoadhesive polymer-based formulations are designed to adhere to the mucus layer of the ocular surface, thereby increasing the residence time of the drug. researchgate.nettandfonline.com The DuraSite® delivery system, for instance, utilizes a cross-linked polyacrylic acid (polycarbophil) to create a stable mucoadhesive matrix that can prolong the precorneal residence time of incorporated drugs, including Levobunolol(1+). tandfonline.com The polymer's carboxylic acid groups can form hydrogen bonds with mucin, anchoring the delivery system to the eye's surface. globalresearchonline.net
Ocular Inserts (Occuserts) Ocular inserts, or occuserts, are solid, polymeric devices placed in the eye's cul-de-sac to deliver a drug at a controlled rate over an extended period. researchgate.net For Levobunolol HCl, occuserts have been developed using polymers like Hydroxypropyl Methylcellulose (HPMC) and Polyvinyl Pyrrolidone (PVP) via a solvent casting technique. researchgate.net These inserts are designed to provide controlled release, increasing the contact time and therapeutic efficacy of the drug. researchgate.net
Impact on Local Drug Concentration Maintenance
The primary goal of prolonging drug contact time is to maintain a therapeutic concentration of the drug at its target site for an extended duration. Novel delivery systems for Levobunolol(1+) achieve this by modifying the drug release profile from a rapid pulse, typical of eye drops, to a sustained and controlled release. nih.gov
Sustained Release and Enhanced Bioavailability In-situ gelling systems significantly prolong the release of Levobunolol(1+). Research has shown that formulations containing Carbopol-940 and HPMC E4M can release the drug over a period of 480 minutes (8 hours). ijpba.inforesearchgate.net The viscous gel formed in the eye acts as a barrier to rapid drug clearance, allowing for a slow and continuous diffusion of the drug from the matrix to the tear film. ijper.org This sustained release profile helps in maintaining an effective local concentration, which can improve therapeutic outcomes. ijper.org
The table below summarizes the in-vitro drug release from different in-situ gel formulations of Levobunolol HCl over 480 minutes.
| Formulation Code | Polymer Combination (% w/v) | Cumulative Drug Release (%) after 480 mins |
|---|---|---|
| F21 | Carbopol-940 (0.2%) + HPMC E4M (0.4%) | 95.55% |
| F24 | Carbopol-940 (0.3%) + HPMC E4M (0.4%) | 90.00% |
| F11 | Carbopol-940 (0.3%) + HPMC E50LV (1.5%) | Slower than F21/F24 |
| F15 | Carbopol-940 (0.4%) + HPMC E50LV (1.5%) | Slower than F21/F24 |
Data derived from Pandey et al. ijpba.inforesearchgate.net
Nanoparticles and Contact Lenses for Long-Term Release The use of nanoparticle-laden contact lenses has demonstrated a remarkable ability to maintain local drug levels for much longer periods. researchgate.net In one study, Eudragit-based nanoparticles of Levobunolol(1+) incorporated into contact lenses showed a sustained drug release profile over 12 days, compared to just 3 days for lenses loaded with a simple drug solution. researchgate.net This extended release directly translates to more consistent local drug concentration. Furthermore, ex-vivo transcorneal permeation studies showed that these nanoparticle-loaded lenses achieved significantly higher drug permeation (6.75%) compared to marketed eye drops (3.03%), indicating a more effective delivery to intraocular tissues. researchgate.net
The following table compares the drug release and permeation characteristics of different Levobunolol(1+) delivery methods.
| Delivery System | Duration of Drug Release | Cumulative Drug Release | Ex-vivo Transcorneal Permeation |
|---|---|---|---|
| Nanoparticle-laden Contact Lens | 12 days | 84.33% | 6.75% |
| Drug Solution-loaded Contact Lens | 3 days | 89.28% | Not Reported |
| Marketed Eye Drops | Minutes | Not Applicable | 3.03% |
Data derived from Kumar et al. researchgate.net
By forming a drug depot on the ocular surface, these novel systems reduce the impact of nasolacrimal drainage, which typically carries away a significant portion of the administered dose. nih.gov This reduction in systemic absorption and simultaneous increase in local drug retention and permeation ensures that a stable and therapeutic concentration of Levobunolol(1+) is maintained in the ocular tissues for a prolonged period, which is crucial for effective management of ocular conditions. researchgate.netnih.gov
Future Directions and Emerging Research Avenues for Levobunolol 1+
Advanced Studies on Non-Cytochrome P450 Metabolic Pathways
While the metabolism of many β-blockers is heavily reliant on the cytochrome P450 (CYP) enzyme system, particularly CYP2D6 nih.govaafp.orgnih.gov, recent investigations into Levobunolol (B1674948) have highlighted the significant role of non-cytochrome P450 pathways. nih.govresearchgate.net This is a critical area of research, as understanding these alternative metabolic routes is essential for predicting drug-drug interactions and inter-individual variability in drug response.
Recent studies have provided detailed in vitro analyses of Levobunolol's metabolism in ocular and liver S9 fractions from humans, rats, and rabbits. nih.gov These investigations have successfully identified numerous previously unreported metabolites. nih.gov A key finding is the evidence for substantial metabolism of Levobunolol occurring via non-CYP pathways in both the eye and the liver. nih.govresearchgate.net For instance, one study identified 11 new metabolites, including a direct acetyl conjugate of Levobunolol found in all tested ocular and liver fractions. nih.gov The identification of six previously undocumented human ocular metabolites underscores how much remains to be learned about its biotransformation. nih.gov
While specific non-P450 enzymes involved in Levobunolol metabolism are still under detailed investigation, the broader field of drug metabolism points to potential candidates like monoamine oxidases (MAO) and aldehyde oxidases (AOX), which are known to metabolize various xenobiotics. nih.govmedscape.com The formation of dihydrobunolol (B1214544), an active metabolite with potency equivalent to Levobunolol, is a known metabolic step, and its formation in the cornea has been shown to be a saturable, pH-dependent process. ebi.ac.uk Future research will likely focus on pinpointing the specific non-P450 enzymes responsible for these transformations and characterizing their kinetics to build more accurate predictive models of Levobunolol's fate in the body.
Table 1: Recently Identified Metabolites of Levobunolol via Non-CYP Pathways
| Metabolite Type | Location Found | Significance | Reference |
|---|---|---|---|
| Acetyl Conjugate | Ocular & Liver Fractions (Human, Rat, Rabbit) | A novel, directly formed conjugate not previously reported. | nih.gov |
| 6 Novel Metabolites | Human Ocular Fractions | Indicates significant, previously uncharacterized ocular metabolism. | nih.gov |
Development of Improved Ocular Surrogates for Human Metabolism
A significant challenge in ophthalmic drug development is accurately predicting human ocular metabolism. Research has shown that traditional surrogates have considerable limitations. nih.govebi.ac.uk Specifically, studies on Levobunolol metabolism have demonstrated that the liver is a poor in vitro surrogate for the eye, and that animal models, such as rats and rabbits, are inadequate surrogates for human metabolism in terms of both the rate and extent of biotransformation. nih.govresearchgate.netsci-hub.se
This has spurred the development of more physiologically relevant in vitro models of the human eye. nih.govresearchgate.net These advanced models are crucial for screening new drug candidates and understanding the ocular-specific metabolism of existing drugs like Levobunolol. The field is moving from simple cell monolayers to complex, three-dimensional (3D) organotypic tissue models that better mimic the structure and function of the human cornea. mdpi.comarvojournals.orgmdpi.com
These models include:
Primary Human Corneal Epithelial (HCE) Cells: While these cells can reproduce in vivo functions, their use is limited by the low availability of donor corneas. nih.govresearchgate.net
Immortalized Cell Lines: Models such as the SkinEthic™ Human Corneal Epithelium (HCE) are commercially available and used to study drug permeation and metabolism. mdpi.com They can be grown to form stratified, non-keratinized epithelium similar to the native cornea. mdpi.com
3D Reconstructed Corneal Tissues: Newer models involve culturing normal human corneal epithelial cells at an air-liquid interface to create a 3D structure. arvojournals.org These models show tissue structure, barrier function (transepithelial electrical resistance), and gene expression of drug-metabolizing enzymes and transporters that highly correlate with native human corneal tissue. arvojournals.org
The goal is to create surrogates that accurately express the profile of human ocular drug-metabolizing enzymes (e.g., CYP P450s, UGT1A1) and transporters, allowing for more reliable preclinical evaluation of ophthalmic drugs. arvojournals.orgmdpi.com
Table 2: Comparison of Ocular Metabolism Surrogates
| Model Type | Advantages | Limitations | Reference |
|---|---|---|---|
| Animal Models (e.g., Rabbit) | Established "gold standard" for permeability studies. | Poor metabolic surrogate for human Levobunolol metabolism. nih.govresearchgate.net Ethical and cost concerns. nih.gov | nih.govnih.govarvojournals.org |
| Liver S9 Fractions | High metabolic activity. | Poorly represents ocular-specific metabolic pathways for Levobunolol. | nih.govresearchgate.net |
| Primary Cell Cultures | High physiological relevance. | Difficult to cultivate, limited availability of donor tissue. | nih.govmdpi.com |
| Immortalized Cell Lines | Commercially available, good for screening. | May not fully replicate the complexity of native tissue. | nih.govmdpi.com |
Exploration of Polypharmacology and Off-Target Interactions
Polypharmacology, the concept that a single drug can interact with multiple targets, is a paradigm shift in drug discovery, moving from the "magic bullet" (one drug, one target) to the "magic shotgun" approach. core.ac.uk This perspective is crucial for understanding the complete spectrum of a drug's effects, including potential new therapeutic benefits and off-target effects. core.ac.uk
For Levobunolol, a nonselective β-adrenergic antagonist nih.gov, research into its polypharmacology is an emerging frontier. While its primary targets are the β1- and β2-adrenergic receptors nih.govontosight.ai, its interaction with other proteins or pathways is not fully elucidated. The numerous documented drug-drug interactions, which can alter its serum concentration or lead to adverse effects when combined with other medications, may provide clues to its involvement in other biological networks. drugbank.comdrugs.com
Future research in this area could involve:
Systematic Screening: Employing high-throughput screening methods to test Levobunolol against a broad panel of receptors, enzymes, and ion channels.
Target Fishing: Using computational and affinity-based proteomics techniques to identify previously unknown binding partners.
Pathway Analysis: Investigating how Levobunolol might modulate signaling pathways downstream of its known targets or through newly discovered off-target interactions. For example, the role of β-blockers in regulating Vascular Endothelial Growth Factor (VEGF) is an area of active research. frontiersin.org
Understanding the polypharmacology of Levobunolol could lead to drug repositioning—finding new uses for it based on its off-target effects—or help in designing more selective drugs with fewer side effects.
Integration of Computational and Experimental Approaches for Drug Design
The synergy between computational modeling and experimental validation is accelerating drug discovery and design. For Levobunolol, these integrated approaches are opening new research avenues, from designing novel delivery systems to exploring new therapeutic possibilities.
Computational methods being applied include:
Molecular Docking: This technique simulates the binding of a small molecule to a protein's active site. chimerix.com It has been used to investigate the potential of β-blockers, including Levobunolol, as inhibitors of the SARS-CoV-2 main protease (Mpro), highlighting a potential for drug repurposing. rsc.org
Density Functional Theory (DFT) Calculations: DFT has been used to study and optimize the synthesis protocol for molecularly imprinted polymers (MIPs) specific to Levobunolol. researchgate.net These custom polymers could be used for selective extraction, controlled drug delivery, or sensing applications. researchgate.net DFT calculations have also been employed to understand the molecular interactions involved in the chiral separation of bunolol (B1668053), which is crucial for manufacturing the pure levobunolol enantiomer. researchgate.net
Molecular Dynamics (MD) Simulations: These simulations can predict the stability of a drug-target complex over time, providing deeper insights than static docking models. researchgate.net
These computational tools allow researchers to generate hypotheses, prioritize experiments, and interpret results at a molecular level, making the drug design and discovery process more efficient and cost-effective. mdpi.comresearchgate.net The development of controlled-release ocular inserts and nanoparticle-based delivery systems for Levobunolol are practical examples of research that benefits from such integrated design and characterization approaches. researchgate.netresearchgate.net
Elucidation of Novel Therapeutic Applications
Research is beginning to explore the therapeutic potential of Levobunolol and other β-blockers beyond lowering intraocular pressure. These investigations are often driven by a deeper understanding of the roles β-adrenergic receptors play in various ocular and systemic diseases.
Emerging areas of research include:
Ocular Tumors: Topical non-subtype-selective β-blockers like timolol (B1209231) have shown promising results in treating vascular tumors such as infantile and conjunctival hemangiomas. mdpi.com Given that Levobunolol is also a non-selective β-blocker, its potential in this area warrants investigation. taylorandfrancis.com
Age-Related Macular Degeneration (AMD): Evidence suggests that β-blockers may play a role in regulating VEGF, a key factor in the development of neovascular AMD. frontiersin.org This has led to proposals for using β-blockers as an adjunctive therapy to potentially enhance the efficacy of standard anti-VEGF treatments. frontiersin.org
Corneal Wound Healing: Disturbed β-adrenergic receptor signaling is implicated in some ocular surface diseases, suggesting that modulating these receptors could influence processes like corneal wound healing. mdpi.com
These exploratory avenues, while still in early stages, highlight a promising future where the therapeutic applications of Levobunolol could be significantly expanded.
Q & A
Basic: What experimental models are used to assess Levobunolol's intraocular pressure (IOP)-lowering efficacy in preclinical studies?
Methodological Answer:
Preclinical evaluation typically employs in vivo models such as normotensive rabbits, primates, or induced ocular hypertension models (e.g., laser-induced glaucoma in primates) to simulate human IOP dynamics . In vitro assays using trabecular meshwork cell cultures or isolated ciliary muscle strips can quantify beta-adrenergic receptor blockade efficacy. Dosing protocols often mirror clinical regimens (e.g., 0.25%–0.5% solutions administered twice daily), with IOP measured via tonometry at 1-, 2-, 6-, and 24-hour intervals post-administration to capture onset/duration of action .
Basic: How is Levobunolol’s pharmacokinetic profile characterized in ocular tissue?
Methodological Answer:
Key parameters include:
- Bioavailability : ~5% via eye drops due to rapid tear turnover; nanoparticle-loaded contact lenses improve this to ~50% by sustaining release .
- Metabolism : Hepatic conversion to dihydrolevobunolol (active metabolite with beta-blocking activity) via carbonyl reductase, requiring hepatic enzyme activity assays in preclinical models .
- Half-life : Plasma half-life of ~1–2 hours, but prolonged ocular retention (up to 24 hours) due to corneal binding .
| Parameter | Value (Ocular) | Value (Systemic) | Source |
|---|---|---|---|
| Bioavailability | 5% (drops) | <1% | |
| Tmax (ocular tissue) | 2–6 hours | N/A | |
| Active Metabolite | Dihydrolevobunolol | — |
Advanced: How can researchers resolve contradictions in comparative efficacy studies between Levobunolol and prostaglandin analogs (e.g., Travoprost)?
Methodological Answer:
Contradictions often arise from heterogeneous study designs (e.g., dosing frequency, patient demographics). To address this:
Standardize protocols : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design trials with matched cohorts (e.g., primary open-angle glaucoma patients only) .
Control confounders : Stratify by baseline IOP, comorbidities (e.g., asthma), and adherence rates.
Statistical adjustments : Apply multivariate regression to isolate drug-specific effects from variables like cost-driven adherence (Levobunolol’s lower cost improves compliance in resource-limited settings) .
Advanced: What methodologies optimize nanoparticle-based contact lenses for sustained Levobunolol release?
Methodological Answer:
Key factors :
- Polymer selection : Eudragit® NPs (pH-sensitive) enhance drug retention in tear fluid .
- Drug-loading efficiency : Use HPLC to quantify loading capacity (aim for ≥25 μg/day to match clinical requirements) .
- Biocompatibility testing : Assess cytotoxicity via corneal epithelial cell viability assays (e.g., MTT) and in vivo irritation scores in rabbits .
Basic: What are the ethical considerations for human trials evaluating Levobunolol’s systemic absorption?
Methodological Answer:
- Exclusion criteria : Screen for asthma, bradycardia, or heart failure due to systemic beta-blockade risks .
- Informed consent : Disclose risks of hypotension/bronchospasm, particularly in elderly populations .
- Monitoring : Serial ECGs and pulmonary function tests during Phase I trials to detect adverse effects .
Advanced: How can enantiomer-specific effects of Levobunolol be investigated to improve therapeutic specificity?
Methodological Answer:
Chiral chromatography : Separate levobunolol (active S-enantiomer) from dextrobunolol using HPLC with amylose-based columns.
Receptor binding assays : Compare beta1/beta2 receptor affinity ratios of enantiomers in transfected HEK293 cells .
In vivo efficacy : Test enantiomers in IOP models to correlate receptor binding with hypotensive effects .
Basic: What analytical methods validate Levobunolol’s stability in ophthalmic formulations?
Methodological Answer:
- Forced degradation studies : Expose formulations to heat (40°C), light (UV), and pH extremes (3–9), then quantify degradation products via LC-MS .
- Preservative compatibility : Test benzalkonium chloride interactions using stability-indicating assays (e.g., USP <51>) .
Advanced: What strategies mitigate Levobunolol’s systemic absorption in pediatric glaucoma studies?
Methodological Answer:
- Nasolacrimal occlusion : Train patients/parents to apply digital pressure post-instillation to reduce systemic uptake .
- Microdose formulations : Develop 0.1% solutions validated by dose-ranging pharmacokinetic studies in juvenile animal models .
Basic: How is Levobunolol’s beta-blockade activity quantified in receptor-level studies?
Methodological Answer:
- Radioligand binding assays : Use [³H]-dihydroalprenolol to measure IC50 values in isolated human ciliary body membranes .
- Functional assays : Assess cAMP inhibition in beta2-adrenoceptor-transfected cells via ELISA .
Advanced: What computational models predict Levobunolol’s long-term ocular pharmacokinetics?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
